

# A Comparative Analysis of GA001 and Other Gene Therapies for Retinitis Pigmentosa

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Retinitis pigmentosa (RP) is a group of inherited retinal diseases characterized by the progressive degeneration of photoreceptor cells, leading to severe vision loss and eventual blindness. The genetic heterogeneity of RP presents a significant challenge for the development of effective treatments. However, the field of gene therapy has opened new avenues for therapeutic intervention, with one approved treatment and a robust pipeline of clinical-stage candidates. This guide provides a comparative analysis of **GA001**, a novel gene therapy candidate, against other prominent gene therapies for RP, with a focus on performance data, experimental methodologies, and mechanisms of action.

### **Executive Summary**

**GA001** is a promising, mutation-agnostic gene therapy for late-stage RP that utilizes a novel optogenetic approach. Unlike gene replacement therapies that target specific mutations, **GA001** aims to confer light sensitivity to remaining retinal cells. This positions it as a potential treatment for a broader patient population. This guide will compare **GA001** with the FDA-approved voretigene neparvovec (Luxturna®), and other clinical-stage therapies such as OCU400, MCO-010, botaretigene sparoparvovec, and AGTC-501. The comparison will be based on available clinical trial data, mechanisms of action, and delivery methods.

## **Quantitative Data Comparison**







The following tables summarize the available quantitative data from clinical trials of various gene therapies for retinitis pigmentosa. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and endpoints.

Table 1: Comparison of Efficacy Data for Retinitis Pigmentosa Gene Therapies



| Therapy<br>Name<br>(Company)                           | Target<br>Gene/Cell                    | Phase                                            | Primary<br>Efficacy<br>Endpoint(s)             | Key<br>Efficacy<br>Results                                                                                                                                                                           | Citation(s) |
|--------------------------------------------------------|----------------------------------------|--------------------------------------------------|------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| GA001<br>(GenAns<br>Biotech)                           | Retinal Ganglion Cells (Optogenetic s) | Preclinical/Inv<br>estigator-<br>Initiated Trial | To be<br>determined in<br>Phase I/II           | Qualitative improvement s in light perception and object recognition reported in 15 patients. Patients regained enough vision to live independently within three to six months.                      | [1]         |
| Voretigene Neparvovec (Luxturna®) (Spark Therapeutics) | RPE65                                  | Approved                                         | Multi-<br>Luminance<br>Mobility Test<br>(MLMT) | Mean bilateral MLMT change score of 1.8 (SD 1.1) light levels in the intervention group vs. 0.2 (1.0) in the control group (p=0.0013) at 1 year. 65% of intervention participants passed MLMT at the | [2]         |



|                                        |                                     |                  |                                               | lowest light level (1 lux).                                                                                                                                                                                                                                                                |        |
|----------------------------------------|-------------------------------------|------------------|-----------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| OCU400<br>(Ocugen)                     | Modifier<br>Gene<br>(NR2E3)         | Phase 3          | Low-<br>Luminance<br>Visual Acuity<br>(LLVA)  | Statistically significant improvement in LLVA (p=0.01) in treated eyes compared to untreated fellow eyes at 2 years, with a 2-line gain (10 letters on ETDRS chart). 100% of treated subjects showed improvement or preservation in visual function compared to untreated eyes at 2 years. |        |
| MCO-010<br>(Nanoscope<br>Therapeutics) | Bipolar Cells<br>(Optogenetic<br>s) | BLA<br>Submitted | Best-<br>Corrected<br>Visual Acuity<br>(BCVA) | At Week 126,<br>low- and<br>high-dose<br>groups had<br>mean BCVA<br>improvement<br>s of 0.310<br>and 0.322<br>logMAR from                                                                                                                                                                  | [3][4] |



|                                                                        |      |           |                        | baseline,<br>respectively.<br>Sustained 3-<br>line vision<br>gains through<br>152 weeks.                                                                                       |        |
|------------------------------------------------------------------------|------|-----------|------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| Botaretigene<br>Sparoparvov<br>ec (bota-vec)<br>(Janssen/Mei<br>raGTx) | RPGR | Phase 3   | Retinal<br>Sensitivity | Significant improvement s in Visual Mobility Assessment (VMA) at low light levels and mean retinal sensitivity in the central 10-degree area compared to controls at 6 months. | [5][6] |
| AGTC-501<br>(laru-zova)<br>(Beacon<br>Therapeutics)                    | RPGR | Phase 2/3 | Retinal<br>Sensitivity | response rate in retinal sensitivity improvement in the high-dose cohort at 24 months (≥7 dB improvement in ≥5 loci). Average improvement in LLVA of 16 letters in the         | [7][8] |



second treated eyes in the DAWN trial.

Table 2: Comparison of Safety Data for Retinitis Pigmentosa Gene Therapies



| Therapy Name                            | Route of<br>Administration | Common<br>Adverse<br>Events                                                                                              | Serious<br>Adverse<br>Events                                                                                               | Citation(s) |
|-----------------------------------------|----------------------------|--------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|-------------|
| GA001                                   | Intravitreal<br>Injection  | Data not yet<br>available from<br>formal clinical<br>trials.                                                             | Data not yet<br>available.                                                                                                 | [1]         |
| Voretigene<br>Neparvovec<br>(Luxturna®) | Subretinal<br>Injection    | Conjunctival hyperemia, cataracts, increased intraocular pressure. Most were mild and related to the surgical procedure. | No product-<br>related serious<br>adverse events<br>reported.                                                              | [2]         |
| OCU400                                  | Subretinal<br>Injection    | Most adverse events were related to the surgery and resolved.                                                            | One serious adverse event of BCVA loss associated with persistent postoperative foveal detachment in the high dose cohort. | [9]         |
| MCO-010                                 | Intravitreal<br>Injection  | Anterior chamber cells, ocular hypertension, conjunctival hemorrhage.                                                    | No serious ocular adverse events reported among treated patients.                                                          | [3]         |



| Botaretigene<br>Sparoparvovec<br>(bota-vec) | Subretinal<br>Injection | Most adverse events were transient and related to the surgical procedure.  | Retinal tear and panuveitis reported in the low-dose cohort. | [5] |
|---------------------------------------------|-------------------------|----------------------------------------------------------------------------|--------------------------------------------------------------|-----|
| AGTC-501 (laru-<br>zova)                    | Subretinal<br>Injection | Most treatment-<br>emergent<br>adverse events<br>were mild or<br>moderate. | No serious<br>ocular adverse<br>events reported.             | [7] |

## **Experimental Protocols and Methodologies**

The clinical development of gene therapies for RP involves rigorous experimental protocols to ensure safety and efficacy. While specific, proprietary details of manufacturing and analytical methods are not publicly available, the general methodologies employed in the key clinical trials are described below.

#### **Vector Production and Delivery**

- Vector: Most current gene therapies for RP, including GA001, Luxturna, OCU400, MCO-010, bota-vec, and AGTC-501, utilize adeno-associated virus (AAV) vectors to deliver the therapeutic gene to retinal cells.[1][10][11][12] The choice of AAV serotype (e.g., AAV2, AAV5) is critical for targeting specific retinal cell types.[10]
- Route of Administration:
  - Subretinal Injection: This method is used for therapies like Luxturna, OCU400, bota-vec, and AGTC-501.[9][11][13][14] It involves a vitrectomy followed by the injection of the vector directly into the space between the photoreceptors and the retinal pigment epithelium (RPE). This allows for targeted delivery to these outer retinal layers.[13]
  - Intravitreal Injection: GA001 and MCO-010 are administered via intravitreal injection, a
     less invasive procedure where the vector is injected into the vitreous humor.[1][12] This



method is generally preferred for targeting inner retinal cells like bipolar and ganglion cells. [10]

### **Key Efficacy Assessments**

- Best-Corrected Visual Acuity (BCVA): Measured using standardized eye charts like the Early Treatment Diabetic Retinopathy Study (ETDRS) chart. It assesses the patient's ability to see fine detail.[15]
- Low-Luminance Visual Acuity (LLVA): Similar to BCVA but conducted under dim lighting conditions to assess visual function in low light, a common difficulty for RP patients.[15]
- Multi-Luminance Mobility Test (MLMT): A functional vision test where patients navigate a
  course with obstacles under various controlled light levels. It is a key endpoint for assessing
  a patient's ability to perform real-world tasks.[1]
- Visual Field Testing: Techniques like Goldmann visual field (GVF) perimetry or microperimetry are used to map the patient's peripheral and central vision.[16]
- Full-Field Stimulus Threshold (FST): Measures the minimum light intensity a patient can detect, providing an objective measure of light sensitivity.[17]
- Electroretinography (ERG): Measures the electrical response of the various cell types in the retina to a light stimulus, providing an objective assessment of retinal function.

## **Mechanisms of Action and Signaling Pathways**

The diverse genetic basis of RP has led to the development of gene therapies with distinct mechanisms of action.

#### **GA001**: Optogenetic Therapy

**GA001** is a mutation-agnostic optogenetic therapy. It introduces the gene encoding a light-sensitive protein, opsin 5 (cOpn5) from chickens, into retinal ganglion cells.[1] These cells normally transmit visual signals from photoreceptors to the brain but are not themselves light-sensitive. By expressing cOpn5, these ganglion cells become capable of detecting light, thus bypassing the degenerated photoreceptors and restoring a degree of vision.[1]













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. ClinicalTrials.gov [clinicaltrials.gov]

### Validation & Comparative





- 2. Efficacy and safety of voretigene neparvovec (AAV2-hRPE65v2) in patients with RPE65-mediated inherited retinal dystrophy: a randomised, controlled, open-label, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanostherapeutics.com [nanostherapeutics.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. cgtlive.com [cgtlive.com]
- 6. Janssen Announces Late-Breaking Data from Two Gene Therapy Programs at the American Academy of Ophthalmology 2022 Annual Meeting [jnj.com]
- 7. hcplive.com [hcplive.com]
- 8. The comARVO 2025 Highlight: Beacon Reports Encouraging Results for Second Eyes
  Dosed in Clinical Trial for XLRP Gene Therapy pany is currently enrolling patients in its
  Phase 2/3 VISTA Clinical Trial. Foundation Fighting Blindness [fightingblindness.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Frontiers | Adeno-associated virus vectors for retinal gene therapy in basic research and clinical studies [frontiersin.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. glance.eyesoneyecare.com [glance.eyesoneyecare.com]
- 13. An Optimized Treatment Protocol for Subretinal Injections Limits Intravitreal Vector Distribution PMC [pmc.ncbi.nlm.nih.gov]
- 14. clinicaltrials.eu [clinicaltrials.eu]
- 15. ophthalmologytimes.com [ophthalmologytimes.com]
- 16. Real-world Outcomes of Voretigene Neparvovec Treatment in Pediatric Patients with RPE65-associated Leber Congenital Amaurosis PMC [pmc.ncbi.nlm.nih.gov]
- 17. Outcomes and Adverse Effects of Voretigene Neparvovec Treatment for Biallelic RPE65-Mediated Inherited Retinal Dystrophies in a Cohort of Patients from a Single Center - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of GA001 and Other Gene Therapies for Retinitis Pigmentosa]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580885#ga001-versus-other-gene-therapies-for-retinitis-pigmentosa]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com